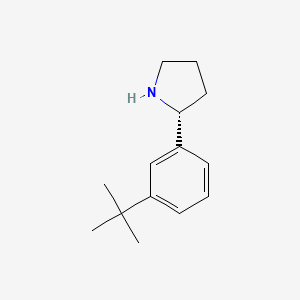

(2R)-2-(3-Tert-butylphenyl)pyrrolidine

Description

(2R)-2-(3-Tert-butylphenyl)pyrrolidine is an organic compound with the molecular formula C14H21N It is a chiral molecule, meaning it has a non-superimposable mirror image

Properties

IUPAC Name |

(2R)-2-(3-tert-butylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)12-7-4-6-11(10-12)13-8-5-9-15-13/h4,6-7,10,13,15H,5,8-9H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHRPNGNLUOSMW-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=CC(=C1)[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Tert-butylphenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a tert-butylphenyl group. One common method is the catalytic hydrogenation of a precursor compound under specific conditions. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Tert-butylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the tert-butylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

- Chiral Building Block : (2R)-2-(3-Tert-butylphenyl)pyrrolidine serves as a valuable chiral building block in the synthesis of more complex molecules, facilitating the development of enantiomerically pure compounds.

Biology

- Biological Activity Studies : Research has indicated that derivatives of pyrrolidine can exhibit significant biological activity, including interactions with various biomolecules. Studies have focused on its potential effects on mood disorders and other neurological conditions.

Medicine

- Pharmaceutical Intermediate : The compound is investigated for its potential as an active ingredient in pharmaceuticals. Ongoing research aims to explore its efficacy in treating conditions such as depression and anxiety.

Industry

- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes, enhancing product performance and sustainability.

Case Studies and Research Findings

-

Antidepressant Activity :

- A study highlighted the structural modifications of pyrrolidine derivatives that enhance antidepressant properties. Although specific data on this compound were not detailed, the findings support its potential role in treating mood disorders.

-

Toxicological Assessments :

- Toxicological studies have evaluated the effects of various pyrrolidine derivatives on cellular models. For instance, assessments on the ability to induce phospholipidosis were conducted using cell lines treated with compounds similar to this compound, providing insights into safety profiles during drug development.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-(3-Tert-butylphenyl)pyrrolidine: The enantiomer of the compound, with similar but distinct properties.

(2R)-2-(3-Methylphenyl)pyrrolidine: A structurally similar compound with a methyl group instead of a tert-butyl group.

(2R)-2-(3-Isopropylphenyl)pyrrolidine: Another similar compound with an isopropyl group.

Uniqueness

(2R)-2-(3-Tert-butylphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the tert-butylphenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(2R)-2-(3-Tert-butylphenyl)pyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a tert-butylphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential effects on different biological systems.

The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes. The pyrrolidine ring allows the compound to mimic natural substrates, facilitating binding to active sites and potentially modulating enzyme activity. This interaction can influence various biological pathways, leading to therapeutic effects.

Inhibition Studies

Research indicates that this compound may act as an inhibitor of certain enzymes. For example, studies have shown that similar pyrrolidine derivatives can inhibit phospholipase A2 (PLA2), which plays a crucial role in lipid metabolism and inflammation . The inhibition of PLA2 by cationic amphiphilic compounds suggests that this compound may also exhibit similar properties, potentially leading to anti-inflammatory effects.

Case Studies and Research Findings

- Antidepressant Activity : A study investigated the effects of pyrrolidine derivatives on mood disorders, suggesting that structural modifications can enhance their antidepressant properties. While specific data on this compound were not detailed, the findings indicate the potential for this class of compounds in treating depression .

- Toxicological Assessments : Toxicological studies have evaluated the effects of various pyrrolidine derivatives on cellular models. For instance, the ability to induce phospholipidosis was assessed using cell lines treated with different concentrations of compounds similar to this compound . Such assessments are crucial for understanding the safety profile of these compounds during drug development.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (S)-Pyrrolidine | Structure | Antidepressant | Enantiomer with different activity |

| 4-Pyridinone | Structure | Antimicrobial | Related structure with notable activity |

| 1-Methylpyrrolidine | Structure | Neuroprotective | Potentially protective against neurodegeneration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.